(5Z)-5-{[(1,3-dihydroxy-2-methylpropan-2-yl)amino]methylidene}-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-5-{[(1,3-dihydroxy-2-methylpropan-2-yl)amino]methylidene}-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a pyrimidine ring, an ethoxyphenyl group, and a dihydroxy-methylpropan-2-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[(1,3-dihydroxy-2-methylpropan-2-yl)amino]methylidene}-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the ethoxyphenyl group and the dihydroxy-methylpropan-2-ylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[(1,3-dihydroxy-2-methylpropan-2-yl)amino]methylidene}-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(5Z)-5-{[(1,3-dihydroxy-2-methylpropan-2-yl)amino]methylidene}-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[(1,3-dihydroxy-2-methylpropan-2-yl)amino]methylidene}-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound with similar structural features but different applications.
Compounds from Knoevenagel Condensation: These compounds share some structural similarities and are synthesized through similar reaction mechanisms.
Uniqueness
What sets (5Z)-5-{[(1,3-dihydroxy-2-methylpropan-2-yl)amino]methylidene}-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
5-[(1,3-dihydroxy-2-methylpropan-2-yl)iminomethyl]-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c1-3-26-12-6-4-11(5-7-12)20-15(24)13(14(23)19-16(20)25)8-18-17(2,9-21)10-22/h4-8,21-22,24H,3,9-10H2,1-2H3,(H,19,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPHTCMXNGTBHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC(C)(CO)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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